Zinc argininate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

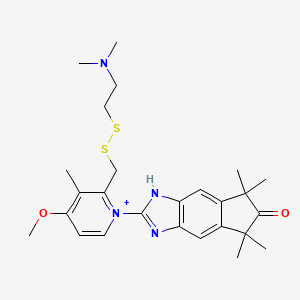

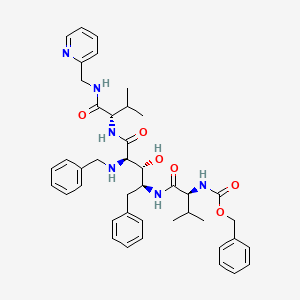

亜鉛アルギネートは、亜鉛イオンとアミノ酸アルギニンがキレート化することによって形成された化合物です。この化合物は、亜鉛とアルギニンの両方の有益な特性を組み合わせており、栄養、医学、生化学など、さまざまな分野で貴重な物質となっています。亜鉛は、多くの生物学的プロセスに関与する必須微量元素であり、アルギニンは、タンパク質合成やさまざまな代謝経路で重要な役割を果たす準必須アミノ酸です。

準備方法

合成経路と反応条件: 亜鉛アルギネートは、硫酸亜鉛や塩化亜鉛などの亜鉛塩とアルギニンを水溶液中で反応させることで合成できます。反応は通常、室温で行われ、亜鉛イオンとアルギニンのカルボキシレート基およびアミノ基との間でキレート錯体が形成されます。得られた亜鉛アルギネート沈殿物をろ過、洗浄、乾燥して最終生成物を得ます。

工業的生産方法: 工業的な設定では、亜鉛アルギネートの生産は、高純度と収率を確保するために、より制御された条件で行われる場合があります。これには、精製水、制御されたpHレベル、特定の反応時間を使用することが含まれます。このプロセスには、再結晶などの追加の精製手順が含まれて、不純物を除去し、高品質の製品を得ることもできます。

化学反応の分析

反応の種類: 亜鉛アルギネートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 亜鉛アルギネート中の亜鉛は、酸化されて酸化亜鉛を形成する可能性があります。

還元: 亜鉛アルギネートは、亜鉛イオンが元素状亜鉛に還元される還元反応に参加することができます。

置換: 亜鉛アルギネート中の亜鉛イオンは、適切な試薬の存在下で他の金属イオンで置換することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素または酸素を使用して、亜鉛アルギネートを酸化することができます。

還元剤: 水素化ホウ素ナトリウムまたはその他の還元剤を使用して、還元反応を行うことができます。

置換反応: 硫酸銅などの金属塩を使用して、亜鉛アルギネート中の亜鉛イオンを置換することができます。

形成される主要な生成物:

酸化: 酸化亜鉛とアルギニン。

還元: 元素状亜鉛とアルギニン。

置換: 銅アルギネートと硫酸亜鉛。

4. 科学研究における用途

亜鉛アルギネートは、化学、生物学、医学、産業など、科学研究において幅広い用途があります。

化学: そのユニークな特性により、さまざまな化学反応の触媒として使用されます。

生物学: 酵素の活性化とタンパク質合成における役割について研究されています。

医学: 創傷治癒や免疫システムのサポートなど、潜在的な治療効果について調査されています。

産業: 亜鉛とアルギニンの両方を生物利用可能な形で提供するために、ダイエットサプリメントや機能性食品の処方に使用されます。

科学的研究の応用

Zinc argininate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Studied for its role in enzyme activation and protein synthesis.

Medicine: Investigated for its potential therapeutic effects, including wound healing and immune system support.

Industry: Used in the formulation of dietary supplements and functional foods to provide both zinc and arginine in a bioavailable form.

作用機序

亜鉛アルギネートの作用機序は、体内での亜鉛イオンとアルギニンイオンの放出を伴います。亜鉛イオンは、DNA合成、タンパク質合成、免疫機能に関与する多くの酵素の補因子として機能し、さまざまな酵素反応において重要な役割を果たします。一方、アルギニンは、血管拡張と免疫応答において重要な役割を果たす分子である一酸化窒素の合成の前駆体です。亜鉛アルギネートにおける亜鉛とアルギニンの組み合わせにより、両方の成分の生物利用性と有効性が向上します。

類似化合物:

硫酸亜鉛: 亜鉛を提供しますが、アルギニンの追加の利点はありません。

グルコン酸亜鉛: 異なる生物利用性と吸収特性を持つ別の亜鉛サプリメントです。

アルギニン塩酸塩: アルギニンを提供しますが、亜鉛の利点はありません。

亜鉛アルギネートの独自性: 亜鉛アルギネートは、亜鉛とアルギニンの両方の利点を単一の化合物に組み合わせているという点でユニークです。この組み合わせにより、両方の成分の生物利用性と有効性が向上し、免疫機能、創傷治癒、全体的な健康をサポートするための貴重なサプリメントとなっています。

類似化合物との比較

Zinc sulfate: Provides zinc but lacks the additional benefits of arginine.

Zinc gluconate: Another zinc supplement with different bioavailability and absorption characteristics.

Arginine hydrochloride: Provides arginine but lacks the benefits of zinc.

Uniqueness of Zinc Argininate: this compound is unique in that it combines the benefits of both zinc and arginine in a single compound. This combination enhances the bioavailability and effectiveness of both components, making it a valuable supplement for supporting immune function, wound healing, and overall health.

特性

CAS番号 |

112983-87-6 |

|---|---|

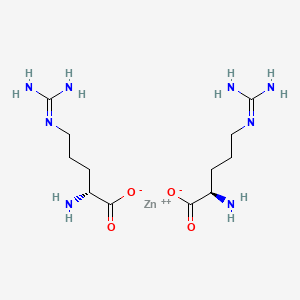

分子式 |

C12H26N8O4Zn |

分子量 |

411.8 g/mol |

IUPAC名 |

zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |

InChIキー |

UJNPHNKJSKIVTE-KDAOEQPASA-L |

異性体SMILES |

C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |

正規SMILES |

C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)